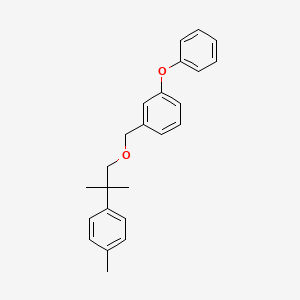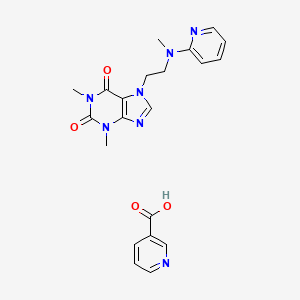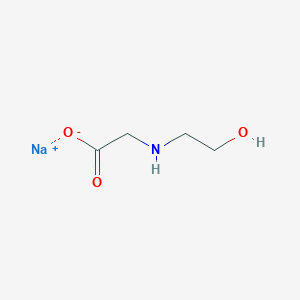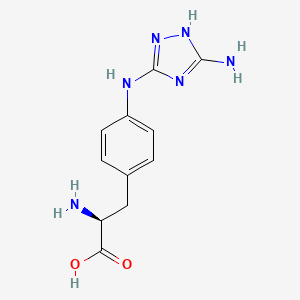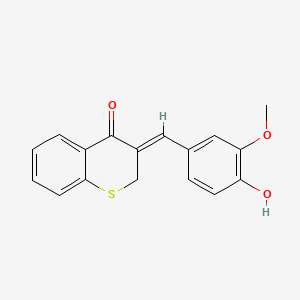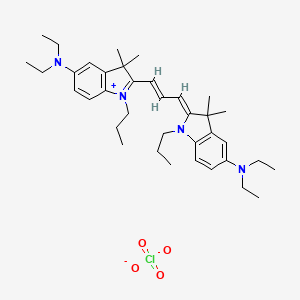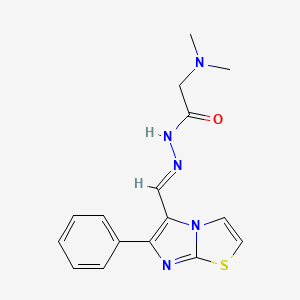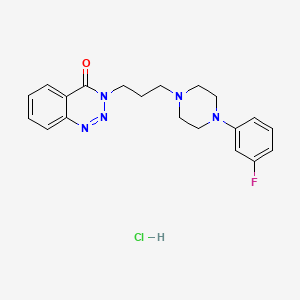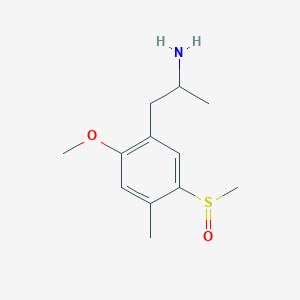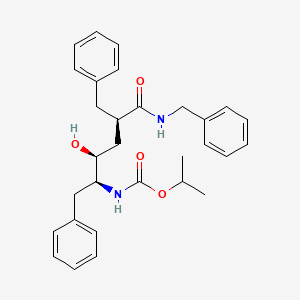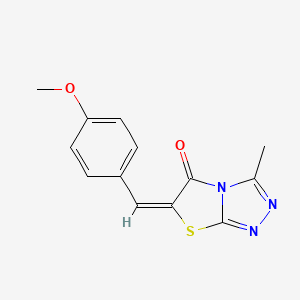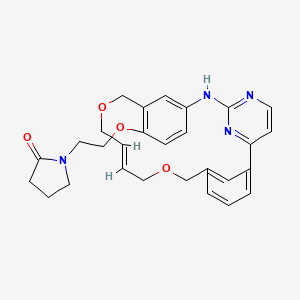
Pacritinib metabolite M1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pacritinib metabolite M1 is a significant metabolite of pacritinib, a small molecule kinase inhibitor developed by CTI BioPharma. Pacritinib is primarily used for the treatment of myelofibrosis, a type of bone marrow cancer. The metabolite M1 is one of the major metabolites formed during the metabolism of pacritinib in the human body .
Méthodes De Préparation
The preparation of pacritinib metabolite M1 involves the metabolic processing of pacritinib, primarily mediated by the enzyme CYP3A4. The synthetic routes and reaction conditions for the industrial production of pacritinib involve several steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations .
Analyse Des Réactions Chimiques
Pacritinib metabolite M1 undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include other metabolites of pacritinib, such as M2, M3, and M4 .
Applications De Recherche Scientifique
Pacritinib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to understand the metabolic pathways and mechanisms of action of pacritinib. In medicine, it is investigated for its potential therapeutic effects and its role in the treatment of myelofibrosis .
Mécanisme D'action
The mechanism of action of pacritinib metabolite M1 involves the inhibition of specific kinases, including JAK2 and FLT3. These kinases play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can help to reduce the abnormal growth of cells in conditions such as myelofibrosis .
Comparaison Avec Des Composés Similaires
Pacritinib metabolite M1 can be compared with other similar compounds, such as momelotinib, fedratinib, and ruxolitinib. These compounds also inhibit JAK2 and are used in the treatment of myelofibrosis. this compound is unique in its specific inhibition of ACVR1, which provides additional therapeutic benefits, particularly in improving anemia in patients with myelofibrosis .
Propriétés
Numéro CAS |
1312603-77-2 |
|---|---|
Formule moléculaire |
C28H30N4O4 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-[2-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H30N4O4/c33-27-7-4-12-32(27)13-16-36-26-9-8-24-18-23(26)20-35-15-2-1-14-34-19-21-5-3-6-22(17-21)25-10-11-29-28(30-24)31-25/h1-3,5-6,8-11,17-18H,4,7,12-16,19-20H2,(H,29,30,31)/b2-1+ |
Clé InChI |
HWPAUBMGDYJWHS-OWOJBTEDSA-N |
SMILES isomérique |
C1CC(=O)N(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
SMILES canonique |
C1CC(=O)N(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


